![molecular formula C9H13Cl2N3O B13007242 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B13007242.png)
2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol is a chemical compound with the molecular formula C10H15Cl2N3O. This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms and an amino group, which is further connected to a methylbutanol chain. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol typically involves the reaction of 3,6-dichloropyridazine with an appropriate amine and alcohol under controlled conditions. One common method includes:
Starting Materials: 3,6-dichloropyridazine, 3-methylbutan-1-ol, and an appropriate amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Temperature and Solvent: The reaction is often conducted at elevated temperatures (around 80-100°C) in a solvent like ethanol or methanol to ensure complete dissolution of reactants and efficient reaction kinetics.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to a different functional group.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanal, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- 2-[(3,6-Dichloropyridazin-4-yl)amino]ethanol
- 3,6-Dichloropyridazine
- 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylpentan-1-ol
Uniqueness
Compared to similar compounds, 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol is unique due to its specific substitution pattern and the presence of a methylbutanol chain. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H13Cl2N3O |
|---|---|
分子量 |
250.12 g/mol |
IUPAC 名称 |
2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C9H13Cl2N3O/c1-5(2)7(4-15)12-6-3-8(10)13-14-9(6)11/h3,5,7,15H,4H2,1-2H3,(H,12,13) |
InChI 键 |
VCTOUFNSQMNEFK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CO)NC1=CC(=NN=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


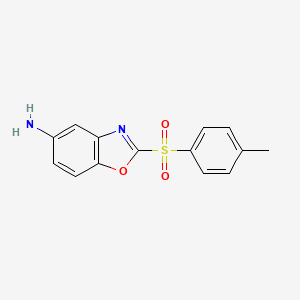
![N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13007169.png)
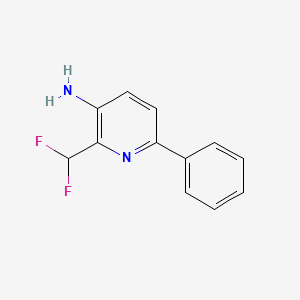
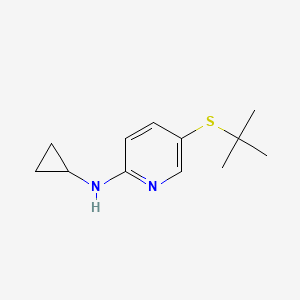

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)
![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)
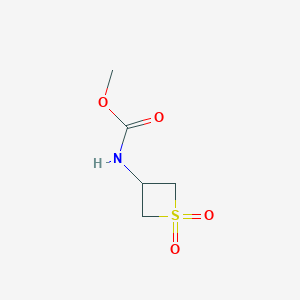

![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)

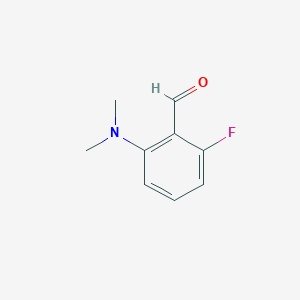
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
